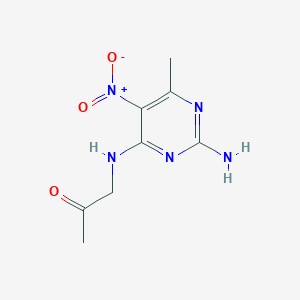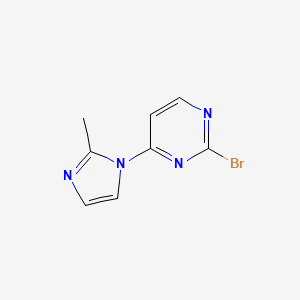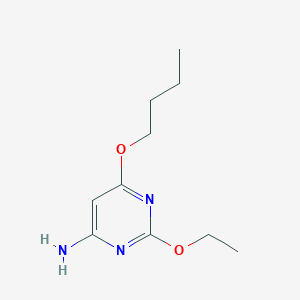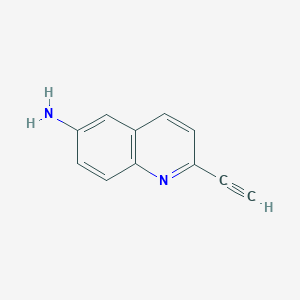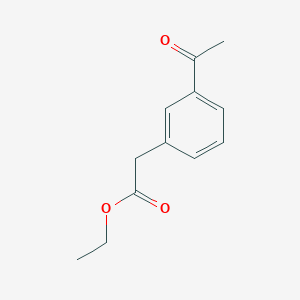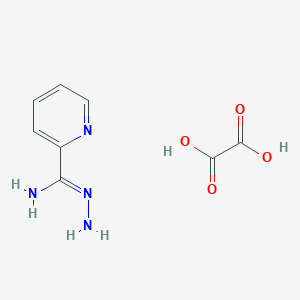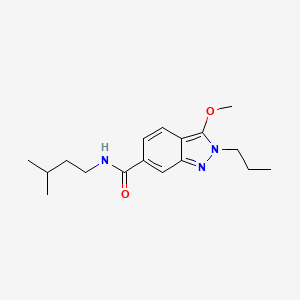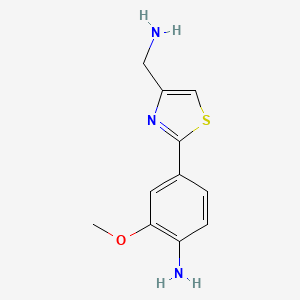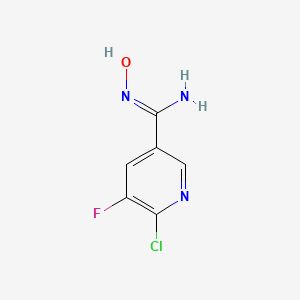
6-Chloro-5-fluoro-N-hydroxynicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-fluoro-N-hydroxynicotinimidamide is a chemical compound with the molecular formula C6H6ClFN3O It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-N-hydroxynicotinimidamide typically involves the reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. For example, one method involves adding hydroxylamine hydrochloride (2.0 equivalents) and sodium bicarbonate (3.5 equivalents) to a solution of 6-chloronicotinonitrile (1.0 equivalent) in methanol, followed by refluxing at 90°C for 17 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reaction vessels, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-fluoro-N-hydroxynicotinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-fluoro-N-hydroxynicotinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-fluoro-N-hydroxynicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-N-hydroxynicotinimidamide
- 5-Fluoro-N-hydroxynicotinimidamide
- 6-Chloro-5-fluoro-nicotinamide
Uniqueness
6-Chloro-5-fluoro-N-hydroxynicotinimidamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens in the same molecule can result in distinct chemical and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C6H5ClFN3O |
|---|---|
Molekulargewicht |
189.57 g/mol |
IUPAC-Name |
6-chloro-5-fluoro-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H5ClFN3O/c7-5-4(8)1-3(2-10-5)6(9)11-12/h1-2,12H,(H2,9,11) |
InChI-Schlüssel |
JGXNULBPZQJPIS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C=NC(=C1F)Cl)/C(=N/O)/N |
Kanonische SMILES |
C1=C(C=NC(=C1F)Cl)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



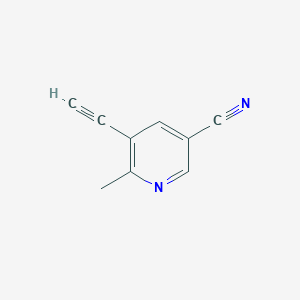
![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)
